molecular formula C17H26O3 B13352786 2,4-Di-tert-butylphenyl ethyl carbonate

2,4-Di-tert-butylphenyl ethyl carbonate

Cat. No.: B13352786
M. Wt: 278.4 g/mol
InChI Key: HHQRFKZQMJBWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Di-tert-butylphenyl ethyl carbonate: is an organic compound that belongs to the class of phenyl carbonates. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and an ethyl carbonate group. This compound is known for its stability and is used in various industrial applications, including as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl ethyl carbonate typically involves the reaction of 2,4-Di-tert-butylphenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and increases the efficiency of the production process. The use of automated systems also helps in maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Di-tert-butylphenyl ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonate group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2,4-Di-tert-butylphenyl ethyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butylphenyl ethyl carbonate involves its interaction with molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially affecting mood and behavior.

Comparison with Similar Compounds

    2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the ethyl carbonate group.

    4,4’-Di-tert-butylbiphenyl: Another related compound with two phenyl rings and tert-butyl groups.

Uniqueness: 2,4-Di-tert-butylphenyl ethyl carbonate is unique due to the presence of both tert-butyl groups and the ethyl carbonate group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(2,4-ditert-butylphenyl) ethyl carbonate

InChI

InChI=1S/C17H26O3/c1-8-19-15(18)20-14-10-9-12(16(2,3)4)11-13(14)17(5,6)7/h9-11H,8H2,1-7H3

InChI Key

HHQRFKZQMJBWSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.